molecular formula C12H9ClN2 B11887794 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile

2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile

Cat. No.: B11887794
M. Wt: 216.66 g/mol
InChI Key: BLBQRSWZFXIQND-UHFFFAOYSA-N
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Description

2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a chloro group at the second position, a methyl group at the seventh position, and an acetonitrile group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile typically involves the cyclization of substituted acetanilides. One common method is the Meth-Cohn synthesis, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride or phosphorus pentachloride) under heating conditions . This method allows for the formation of the quinoline ring system with the desired substitutions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as enoyl-ACP reductase, which is involved in bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane, leading to antimicrobial effects. The compound may also interact with other biological pathways, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloro-7-methylquinoline
  • 2-Chloro-3-methylquinoline

Comparison: 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile is unique due to the presence of the acetonitrile group at the third position, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

2-(2-chloro-7-methylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C12H9ClN2/c1-8-2-3-9-7-10(4-5-14)12(13)15-11(9)6-8/h2-3,6-7H,4H2,1H3

InChI Key

BLBQRSWZFXIQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CC#N)Cl

Origin of Product

United States

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